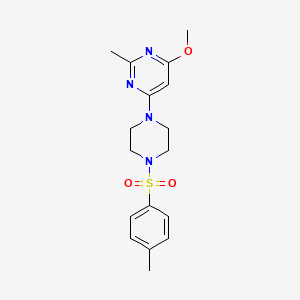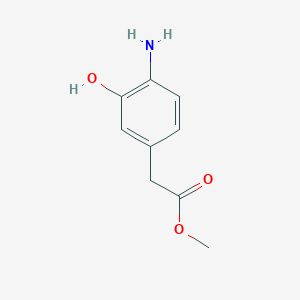
Methyl 2-(4-amino-3-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-amino-3-hydroxyphenyl)acetate” is a chemical compound with the CAS Number: 353525-11-8 . It has a molecular weight of 181.19 and its IUPAC name is methyl (4-amino-3-hydroxyphenyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5,10H2,1H3 . This code represents the compound’s molecular structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.248±0.06 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and vapor pressure are not provided in the search results.Scientific Research Applications
Antitumor Activity
Research into antitumor benzothiazoles highlights the conversion of 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms to C- and N-hydroxylated derivatives, investigating the role of metabolic oxidation in their antitumor action. 2-(4-Amino-3-methylphenyl)benzothiazole, closely related to Methyl 2-(4-amino-3-hydroxyphenyl)acetate, shows potent antitumor properties with selective growth inhibitory effects against certain human cancer cell lines, including breast cancer cells MCF-7 and T-47D. This selective anticancer activity suggests differential uptake and metabolism by cancer cell lines as a key mechanism (Kashiyama et al., 1999).
Anticonvulsant Activity
The synthesis of 3-aminopyrroles, starting from acetophenone and glycine derivatives, led to compounds with considerable anticonvulsant activity and a notable lack of neurotoxicity. This includes derivatives like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, which was protective in maximal electroshock seizure tests in rats, showcasing the potential of this compound derivatives in developing new anticonvulsant drugs (Unverferth et al., 1998).
Synthesis of Complex Organic Compounds
The amino acetate functionalized Schiff base organotin(IV) complexes synthesized from various substrates demonstrated significant in vitro cytotoxicity against multiple human tumor cell lines, underscoring the utility of this compound and its derivatives in the synthesis of complex organic molecules with potential anticancer applications (Basu Baul et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Properties
IUPAC Name |
methyl 2-(4-amino-3-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGUTYHAHOXRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

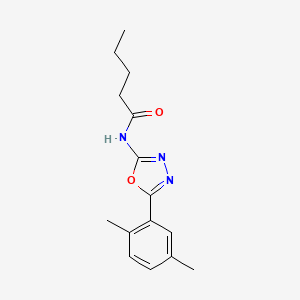
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
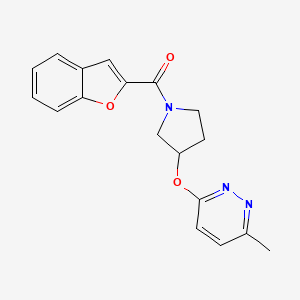

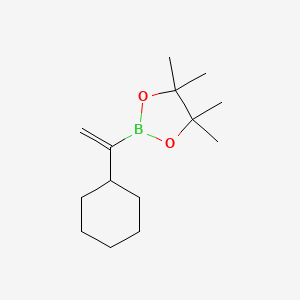
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)
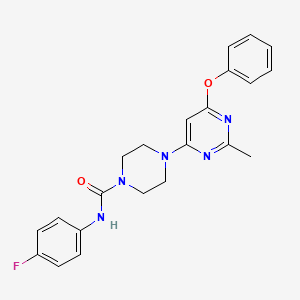
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
